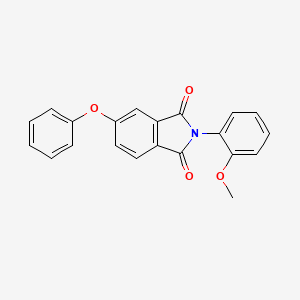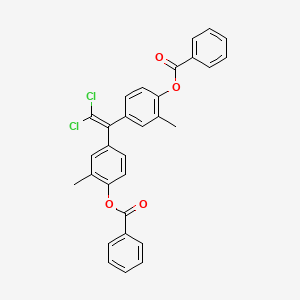![molecular formula C24H16ClNO2 B11541192 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate: is a chemical compound with the following structural formula:
C13H10ClNO2
It consists of a naphthalene ring fused to a phenyl ring, with an imine group and a carboxylate ester substituent. The compound’s systematic IUPAC name is This compound .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-chlorobenzaldehyde with naphthalene-1-carboxylic acid under appropriate conditions. The imine formation occurs between the aldehyde group and the amine nitrogen, followed by esterification with an alcohol to yield the carboxylate ester.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the imine group could yield the corresponding amine derivative.
Substitution: Substitution reactions at the phenyl or naphthalene ring positions are possible.
Imine Formation: Aldehydes (e.g., 4-chlorobenzaldehyde) and amines (e.g., aniline) in the presence of acid catalysts.
Esterification: Carboxylic acid (e.g., naphthalene-1-carboxylic acid) and alcohol (e.g., methanol) with acid catalysts.
Oxidation/Reduction: Various oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: As a precursor for functional materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other cellular components, affecting biological processes. Further research is needed to elucidate these mechanisms.
Propriétés
Formule moléculaire |
C24H16ClNO2 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C24H16ClNO2/c25-19-10-12-20(13-11-19)26-16-17-8-14-21(15-9-17)28-24(27)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H |
Clé InChI |
LWKATLFPEFALTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11541114.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541123.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
![(1S,2S,3aR)-7-chloro-2-phenyl-1-(3-thienylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541157.png)

![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
![2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11541173.png)
![2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541177.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)
